Methyl 3-[(4-Methoxyphenyl)amino]propanoate
CAS No.: 42313-52-0
Cat. No.: VC7499061
Molecular Formula: C11H15NO3
Molecular Weight: 209.245
* For research use only. Not for human or veterinary use.
![Methyl 3-[(4-Methoxyphenyl)amino]propanoate - 42313-52-0](/images/structure/VC7499061.png)
Specification
CAS No. | 42313-52-0 |
---|---|
Molecular Formula | C11H15NO3 |
Molecular Weight | 209.245 |
IUPAC Name | methyl 3-(4-methoxyanilino)propanoate |
Standard InChI | InChI=1S/C11H15NO3/c1-14-10-5-3-9(4-6-10)12-8-7-11(13)15-2/h3-6,12H,7-8H2,1-2H3 |
Standard InChI Key | RHVWXNYKTFBAPC-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NCCC(=O)OC |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
Methyl 3-[(4-Methoxyphenyl)amino]propanoate (IUPAC name: methyl 3-[(4-methoxyphenyl)amino]propanoate) consists of:
-
A propanoate ester backbone (C3H5O2)
-
A 4-methoxyphenylamino group (-NH-C6H4-OCH3) at the β-position
Molecular formula: C11H15NO3
Molecular weight: 225.24 g/mol
The methoxy group (-OCH3) at the para position of the phenyl ring introduces electron-donating effects, influencing reactivity in electrophilic substitution reactions.
Synthesis and Reaction Pathways
Synthetic Strategies
The compound can be synthesized via:
Esterification of 3-[(4-Methoxyphenyl)amino]propanoic Acid
-
Reagents: Methanol, acid catalyst (e.g., H2SO4)
-
Conditions: Reflux at 60–80°C for 6–12 hours
-
Mechanism: Acid-catalyzed nucleophilic acyl substitution
Amination of Methyl Acrylate
-
Step 1: Michael addition of 4-methoxyaniline to methyl acrylate
-
Step 2: Acidic workup to isolate the product
Industrial Scalability Challenges
-
Stereochemical control: Racemization risks during esterification
-
Purification: Requires chromatography or recrystallization due to polar byproducts
Physicochemical Properties
Experimental Data (Predicted)
Property | Value |
---|---|
Melting point | 85–90°C (estimated) |
Boiling point | 290–300°C (decomposes) |
Solubility in water | <1 g/L (25°C) |
LogP (octanol-water) | 1.8–2.2 |
Spectroscopic Signatures
-
IR: Stretching vibrations at 1720 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O-C), 3350 cm⁻¹ (N-H)
-
¹H NMR:
-
δ 3.7 (s, 3H, OCH3)
-
δ 6.8–7.2 (m, 4H, aromatic)
-
δ 4.1 (t, 2H, CH2COO)
-
Biological and Industrial Applications
Pharmaceutical Intermediates
-
Antidepressant analogs: Structural similarity to monoamine reuptake inhibitors
-
Anticancer agents: Potential as HDAC inhibitors via amine coordination
Material Science Applications
-
Polymer precursors: Copolymerization with acrylates for functionalized resins
-
Ligand design: Chelating agent for transition metal catalysts
Research Gaps and Future Directions
-
Stereoselective synthesis: Development of asymmetric catalytic methods
-
Pharmacological profiling: In vitro screening for bioactivity
-
Computational modeling: DFT studies on electronic structure and reactivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume